(E/Z)-ceftizoxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

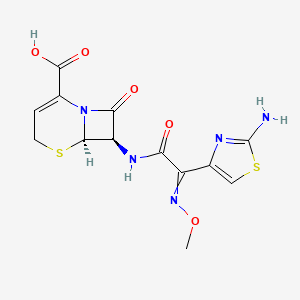

Ceftizoxime is a semisynthetic, broad-spectrum, beta-lactamase-resistant, third-generation cephalosporin with antibacterial activity. Ceftizoxime binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.

A semisynthetic cephalosporin antibiotic which can be administered intravenously or by suppository. The drug is highly resistant to a broad spectrum of beta-lactamases and is active against a wide range of both aerobic and anaerobic gram-positive and gram-negative organisms. It has few side effects and is reported to be safe and effective in aged patients and in patients with hematologic disorders.

Aplicaciones Científicas De Investigación

Infectious Diseases

(E/Z)-Ceftizoxime is utilized in the treatment of several types of infections:

- Lower Respiratory Tract Infections : Effective against pathogens such as Haemophilus influenzae and Klebsiella pneumoniae.

- Urinary Tract Infections : Demonstrated efficacy in treating complicated urinary tract infections.

- Gonorrhea : Used as a treatment option for uncomplicated gonorrhea caused by penicillinase-producing strains of Neisseria gonorrhoeae.

- Meningitis : Shows promising results in treating meningitis, particularly in pediatric populations.

Pharmacological Properties

The pharmacological profile of this compound includes:

- Mechanism of Action : It inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis.

- Beta-Lactamase Resistance : Its structural modifications provide enhanced stability against hydrolysis by beta-lactamases, which are enzymes produced by resistant bacteria.

Formulation and Delivery

Research has explored innovative formulations to enhance the delivery and efficacy of this compound:

- Nanocarrier Systems : Recent studies have investigated the use of pectin-based nanocarriers for sustained drug release, improving bioavailability and reducing side effects. For instance, ceftizoxime-loaded pectin nanoparticles showed effective antimicrobial activity against various pathogens, including Pseudomonas aeruginosa and Enterobacter aerogenes .

Efficacy Against Resistant Strains

A comparative analysis of this compound with other antibiotics indicates its effectiveness against multidrug-resistant strains. In clinical settings, it has been used successfully in combination therapies where resistance to first-line treatments was observed.

Case Studies

- Pediatric Meningitis : A study involving children treated with this compound for meningitis reported high recovery rates, showcasing its effectiveness in severe infections .

- Complicated Urinary Tract Infections : In a cohort of patients with complicated urinary tract infections, this compound demonstrated superior outcomes compared to traditional therapies, particularly in cases involving resistant organisms .

Summary Table of Applications

| Application Area | Pathogens Treated | Notes on Efficacy |

|---|---|---|

| Lower Respiratory Infections | Haemophilus influenzae, Klebsiella pneumoniae | Broad-spectrum activity |

| Urinary Tract Infections | Various Gram-negative bacteria | Effective against resistant strains |

| Gonorrhea | Neisseria gonorrhoeae | Effective against penicillinase-producing strains |

| Meningitis | Various pathogens | High recovery rates in pediatric cases |

Propiedades

Fórmula molecular |

C13H13N5O5S2 |

|---|---|

Peso molecular |

383.4 g/mol |

Nombre IUPAC |

(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C13H13N5O5S2/c1-23-17-7(5-4-25-13(14)15-5)9(19)16-8-10(20)18-6(12(21)22)2-3-24-11(8)18/h2,4,8,11H,3H2,1H3,(H2,14,15)(H,16,19)(H,21,22)/t8-,11-/m1/s1 |

Clave InChI |

NNULBSISHYWZJU-LDYMZIIASA-N |

SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=CCS3)C(=O)O |

SMILES isomérico |

CON=C(C1=CSC(=N1)N)C(=O)N[C@H]2[C@@H]3N(C2=O)C(=CCS3)C(=O)O |

SMILES canónico |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=CCS3)C(=O)O |

Pictogramas |

Irritant; Health Hazard |

Sinónimos |

Cefizox Ceftizoxime Ceftizoxime Monosodium Salt Ceftizoxime Sodium FK 749 FK-749 FK749 FR 13749 FR-13749 FR13749 Monosodium Salt, Ceftizoxime Salt, Ceftizoxime Monosodium SK and F 88373 2 SK and F 88373-2 SK and F 883732 SKF 88373 SKF-88373 SKF88373 Sodium, Ceftizoxime |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.